molecular formula C13H10N2O3S B5612533 4-[(E)-(3-Oxo-5,6-dihydroimidazo[2,1-B][1,3]thiazol-2(3H)-ylidene)methyl]+

4-[(E)-(3-Oxo-5,6-dihydroimidazo[2,1-B][1,3]thiazol-2(3H)-ylidene)methyl]+

Cat. No.: B5612533
M. Wt: 274.30 g/mol
InChI Key: KABYJTOTRSDYPC-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-[(E)-(3-Oxo-5,6-dihydroimidazo[2,1-B][1,3]thiazol-2(3H)-ylidene)methyl]+" is a structurally unique heterocyclic molecule featuring a fused imidazo[2,1-b][1,3]thiazole core with a conjugated 3-oxo group and an (E)-configured methylidene substituent. The synthesis of such compounds typically involves cyclization reactions using intermediates like 4,5-dihydro-1H-imidazol-2-thiol or hydrazide derivatives, followed by functionalization with electrophiles (e.g., benzaldehyde derivatives) to introduce aryl or alkyl substituents .

Properties

IUPAC Name

4-[(Z)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c16-11-10(19-13-14-5-6-15(11)13)7-8-1-3-9(4-2-8)12(17)18/h1-4,7H,5-6H2,(H,17,18)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABYJTOTRSDYPC-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/SC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(3-Oxo-5,6-dihydroimidazo[2,1-B][1,3]thiazol-2(3H)-ylidene)methyl] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(3-Oxo-5,6-dihydroimidazo[2,1-B][1,3]thiazol-2(3H)-ylidene)methyl] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others, often using halogenating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.

    Substitution: Halogenating agents such as chlorine or bromine are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

4-[(E)-(3-Oxo-5,6-dihydroimidazo[2,1-B][1,3]thiazol-2(3H)-ylidene)methyl] has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(E)-(3-Oxo-5,6-dihydroimidazo[2,1-B][1,3]thiazol-2(3H)-ylidene)methyl] involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Core Structure Key Substituents
Target Compound Imidazo[2,1-b][1,3]thiazole 3-Oxo, (E)-methylidene
3-Aryl Derivatives (e.g., 4a-j ) Imidazo[2,1-b][1,3]thiazole 3-Aryl (e.g., phenol, methoxyphenyl)
Thiadiazole Derivatives (e.g., 14a-c ) 1,3,4-Thiadiazole Variable aryl/hydrazone groups

Pharmacological Activities

Antioxidant Activity

  • 3-(4-Hydroxyphenyl) Derivatives (e.g., 4e ): Exhibit 97% DPPH radical inhibition due to the phenol group’s radical-scavenging capacity.
  • 3-(4-Methoxyphenyl) (4f) and 3-(4-Fluorophenyl) (4g) : Show lower activity (92% and 89%, respectively), highlighting the importance of electron-donating groups .
  • Target Compound: The 3-oxo group may reduce antioxidant efficacy compared to phenolic analogs but could enhance metabolic stability.

Antimicrobial and Antifungal Activity

  • 3-Aryl Derivatives (e.g., 4a-j ) : Demonstrated broad-spectrum antimicrobial activity, with MIC values ranging from 2–16 µg/mL against S. aureus and E. coli.
  • Bridgehead Thiazoles (e.g., 3-aryl-5,6-dihydroimidazo[2,1-b][1,3]thiazoles ) : Exhibit potent anthelmintic and fungicidal activity, likely due to hydrophobic aryl interactions with microbial enzymes.
  • Target Compound : The methylidene group may improve membrane permeability, but the lack of aryl substituents could limit antifungal potency compared to 4a-j analogs.

Analgesic Activity

  • Pyrazole and Thiazole Derivatives (e.g., 6, 7, 11a-c ) : Show moderate to strong analgesic effects (30–50% inhibition in acetic acid-induced writhing tests).

Stability and Reactivity

  • (E)-Methylidene : The rigid planar structure may reduce metabolic degradation compared to saturated or Z-configured analogs, improving bioavailability .

Biological Activity

The compound 4-[(E)-(3-Oxo-5,6-dihydroimidazo[2,1-B][1,3]thiazol-2(3H)-ylidene)methyl]+ is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and highlighting its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound features an imidazo-thiazole core structure, which is known for its diverse biological properties. The synthesis typically involves multi-step organic reactions, including cyclization of appropriate precursors under controlled conditions. Common methods include the use of specific catalysts and solvents to optimize yield and purity.

Antimicrobial Properties

Research has indicated that compounds similar to 4-[(E)-(3-Oxo-5,6-dihydroimidazo[2,1-B][1,3]thiazol-2(3H)-ylidene)methyl]+ exhibit significant antimicrobial activity. For instance, thiazole derivatives have been shown to possess potent antibacterial and antifungal properties. A study demonstrated that certain thiazole-containing compounds effectively inhibited the growth of various bacterial strains and fungi at low concentrations, suggesting a promising avenue for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Thiazole derivatives have demonstrated significant cytotoxic effects against several cancer cell lines. For example:

  • Cytotoxicity Studies : Compounds with structural similarities exhibited IC50 values in the nanomolar range against breast and glioblastoma cancer cells. Morphological changes indicative of apoptosis were observed in treated cells, such as chromatin condensation and cell shrinkage .
  • Mechanism of Action : The mechanism underlying the anticancer activity often involves the induction of apoptosis through interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation pathways .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the chemical structure can significantly influence biological activity. For instance:

  • The presence of electron-donating groups on the phenyl ring enhances cytotoxicity.
  • Specific substitutions on the thiazole ring are essential for maintaining activity against cancer cell lines .

Study 1: Antimicrobial Activity

A recent study evaluated a series of thiazole derivatives for their antimicrobial efficacy. The results showed that compounds with halogen substitutions exhibited enhanced antibacterial properties against Gram-positive bacteria compared to their non-substituted counterparts.

CompoundStructureMinimum Inhibitory Concentration (MIC)
AThiazole5 µg/mL
BHalogenated Thiazole1 µg/mL

Study 2: Anticancer Efficacy

Another study focused on the anticancer activity of thiazole derivatives against Jurkat T-cells. The results indicated that certain derivatives achieved IC50 values lower than standard chemotherapeutics like doxorubicin.

CompoundIC50 (µg/mL)Cell Line
C0.5Jurkat
D0.8A-431

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.